n-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
n-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a furan ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Dimethylamino Group: The dimethylamino group can be introduced to the phenyl ring through a reaction involving dimethylamine and a suitable precursor such as aniline.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Carboxamide Group Introduction: The carboxamide group can be introduced via amidation reactions, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Biology
Fluorescent Probes: Due to its structural properties, the compound can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry
Mechanism of Action
The mechanism of action of n-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
(E)-[4-(Dimethylamino)phenyl]-vinylquinoxalines: Compounds with a similar dimethylamino group but different core structures.
Uniqueness
n-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its furan ring and carboxamide group, which imparts distinct chemical and physical properties compared to other dimethylamino-containing compounds .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-14(11(2)19-10)15(18)16-12-5-7-13(8-6-12)17(3)4/h5-9H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXDCWZYVTSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977004 |
Source
|
Record name | N-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-50-9 |
Source
|
Record name | N-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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